molecular formula C4H7Cl2N3OZn B1144258 Creatinine ZINC chloride CAS No. 16045-72-0

Creatinine ZINC chloride

Cat. No.: B1144258
CAS No.: 16045-72-0
M. Wt: 249.4 g/mol
InChI Key: FSTJUYRQYIWLSX-UHFFFAOYSA-L
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Description

Creatinine ZINC chloride is a compound that combines the properties of an imidazole derivative with a zinc chloride complex The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under acidic or thermal conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazole ring . The addition of zinc chloride to the imidazole derivative forms the dichlorozinc complex.

Industrial Production Methods

Industrial production of Creatinine ZINC chloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Creatinine ZINC chloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Creatinine ZINC chloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug design and development.

    Medicine: Its potential therapeutic properties are being explored for various medical applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: Another imidazole derivative with similar structural features.

    4-methylideneimidazole-5-one: A compound with a similar imidazole core but different functional groups.

Uniqueness

Creatinine ZINC chloride is unique due to its combination of an imidazole ring with a zinc chloride complex.

Properties

CAS No.

16045-72-0

Molecular Formula

C4H7Cl2N3OZn

Molecular Weight

249.4 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc

InChI

InChI=1S/C4H7N3O.2ClH.Zn/c1-7-2-3(8)6-4(7)5;;;/h2H2,1H3,(H2,5,6,8);2*1H;/q;;;+2/p-2

InChI Key

FSTJUYRQYIWLSX-UHFFFAOYSA-L

SMILES

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.Cl[Zn]Cl

Canonical SMILES

CN1CC(=O)N=C1N.Cl[Zn]Cl

Related CAS

62708-52-5

Origin of Product

United States

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